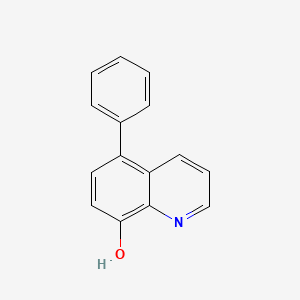

5-Phenylquinolin-8-ol

Description

Structure

3D Structure

Properties

CAS No. |

15657-87-1 |

|---|---|

Molecular Formula |

C15H11NO |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

5-phenylquinolin-8-ol |

InChI |

InChI=1S/C15H11NO/c17-14-9-8-12(11-5-2-1-3-6-11)13-7-4-10-16-15(13)14/h1-10,17H |

InChI Key |

LARZQGIMQZVUCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=NC3=C(C=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of 5-Phenylquinolin-8-ol

An In-depth Technical Guide to the Physicochemical Properties of 5-Phenylquinolin-8-ol

Introduction

This compound is an organic compound belonging to the 8-hydroxyquinoline (8HQ) class of molecules. The 8HQ scaffold is a bicyclic structure composed of a pyridine ring fused to a phenol. This arrangement, particularly the proximity of the nitrogen atom to the hydroxyl group, makes 8-hydroxyquinolines potent bidentate chelating agents for a wide range of metal ions, including Cu²⁺, Zn²⁺, and Fe³⁺.[1] This metal-chelating ability is central to their diverse biological activities, which include antimicrobial, anticancer, antifungal, and anti-neurodegenerative properties.[1][2][3] The introduction of a phenyl group at the 5-position of the quinoline ring is expected to significantly influence the molecule's lipophilicity, steric profile, and electronic properties, thereby modulating its physicochemical characteristics and biological efficacy. This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and visualizations of relevant synthetic and biological pathways.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively documented in publicly available literature. However, its properties can be estimated and contextualized by examining closely related analogs. The following table summarizes key physicochemical data, including calculated values and experimental data from analogous compounds for comparison.

| Property | Value for this compound | Comparative Data for Analogs |

| Molecular Formula | C₁₅H₁₁NO | C₉H₇NO (8-Hydroxyquinoline)[4] |

| Molecular Weight | 221.26 g/mol | 145.16 g/mol (8-Hydroxyquinoline)[4] 205.25 g/mol (8-Phenylquinoline)[5] |

| Appearance | Solid (Predicted) | White to pale yellow crystalline solid (8-Hydroxyquinoline)[6] |

| Melting Point (°C) | Data not available | 75-76 (8-Hydroxyquinoline)[6] 122-124 (5-Chloro-8-hydroxyquinoline) |

| Solubility | Predicted to be sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO.[6][7][8] | 8-Hydroxyquinoline: Sparingly soluble in water; soluble in ethanol, methanol, chloroform.[6] 5-Nitro-8-hydroxyquinoline: Very slightly soluble in alcohol and ether; freely soluble in hot hydrochloric acid. |

| pKa | Data not available | ~9.9 (8-Hydroxyquinoline, for the hydroxyl proton)[9] |

| logP (Octanol/Water) | ~3.5 - 4.5 (Estimated) | 3.9 (8-Phenylquinoline, calculated)[5] |

Note: logP is a measure of lipophilicity. A higher value indicates greater lipid solubility. The phenyl substitution significantly increases the predicted lipophilicity compared to the parent 8-hydroxyquinoline scaffold.[10]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for drug development and chemical research. The following sections detail standard experimental methodologies for key parameters.

Melting Point Determination (Capillary Method)

The melting point provides a quick assessment of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[11]

Protocol:

-

Sample Preparation: A small amount of the dry, finely powdered organic compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[12][13]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a digital melting point apparatus (e.g., Mel-Temp).[11][14]

-

Heating: The apparatus is heated gently. The heating rate should be slow, approximately 1-2°C per minute, especially when approaching the expected melting point.[14]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[11][15]

-

Purity Assessment: A broad melting range (greater than 2°C) often indicates the presence of impurities.[14]

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[16][17]

Protocol:

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, ethanol) in a sealed glass vial.

-

Equilibration: The vial is agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[16]

-

Phase Separation: After equilibration, the suspension is allowed to settle. The saturated supernatant is carefully separated from the excess solid, usually by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[16]

-

Quantification: The concentration of the compound in the clear filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared from standard solutions of known concentrations is used for accurate quantification.[16]

-

Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For 8-hydroxyquinolines, it typically refers to the dissociation of the phenolic proton. Potentiometric titration is a highly precise method for its determination.[18][19][20]

Protocol:

-

Apparatus Calibration: A potentiometer or pH meter equipped with a combined pH electrode is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[18]

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM). An inert salt (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[18]

-

Titration: The solution is placed in a temperature-controlled vessel and stirred. A standardized titrant (e.g., 0.1 M NaOH for an acidic proton) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the titration curve, corresponding to the pH at the half-equivalence point (where half of the acid has been neutralized).[19]

Synthesis and Biological Activity

Synthetic Workflow

Derivatives of 8-hydroxyquinoline can be synthesized through various established methods, such as the Skraup or Friedlander syntheses.[21] For introducing substituents at the 5-position, a common strategy involves starting with a pre-functionalized 8-hydroxyquinoline. The synthesis of 5-anilino-type derivatives, which are structurally related to 5-phenyl-8-hydroxyquinoline, can be achieved via modern cross-coupling reactions.[22][23]

Mechanism of Action: Metal Ion Chelation

The biological activity of 8-hydroxyquinoline and its derivatives is strongly linked to their ability to act as chelators, binding to essential metal ions within biological systems.[24] Metals like iron, copper, and zinc are critical cofactors for numerous enzymes involved in cellular respiration, DNA replication, and protection against oxidative stress. By sequestering these ions, 8HQ derivatives can disrupt these vital pathways, leading to antimicrobial or cytotoxic effects.[2][25][26]

Experimental Workflow: Antimicrobial Susceptibility Testing

To quantify the antimicrobial potency of a compound like this compound, a standard method is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[27] The broth microdilution method is a common and efficient way to determine MIC values.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-Phenylquinoline | C15H11N | CID 521930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. byjus.com [byjus.com]

- 14. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. pennwest.edu [pennwest.edu]

- 16. benchchem.com [benchchem.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. scispace.com [scispace.com]

- 22. ias.ac.in [ias.ac.in]

- 23. researchgate.net [researchgate.net]

- 24. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 25. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 26. autechindustry.com [autechindustry.com]

- 27. researchgate.net [researchgate.net]

Crystal Structure Analysis of 5-Phenylquinolin-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 5-Phenylquinolin-8-ol, a significant heterocyclic compound with applications in medicinal chemistry and materials science. While a complete, publicly available crystal structure of this compound could not be located in major crystallographic databases at the time of this publication, this guide furnishes a detailed, established protocol for its synthesis and crystallization. Furthermore, representative crystallographic data from the closely related compound, 5-acetyl-8-hydroxyquinoline, is presented to illustrate the expected structural parameters. This document also includes detailed experimental workflows and logical diagrams to aid researchers in the synthesis and structural characterization of this class of compounds.

Introduction

8-Hydroxyquinoline and its derivatives are a class of bicyclic heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and anti-neurodegenerative properties. The introduction of a phenyl group at the 5-position of the quinoline ring can significantly influence its physicochemical and biological properties. Understanding the three-dimensional arrangement of atoms in this compound through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of novel materials.

Despite extensive searches of crystallographic databases, a definitive crystal structure for this compound has not been publicly deposited. This guide, therefore, aims to provide researchers with the necessary tools to synthesize, crystallize, and characterize this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This widely used method involves the palladium-catalyzed coupling of an organoboron compound with a halide. A common route involves the protection of the hydroxyl group of 5-bromo-8-hydroxyquinoline, followed by the Suzuki coupling with phenylboronic acid and subsequent deprotection.

Step 1: Protection of 5-bromo-8-hydroxyquinoline

The hydroxyl group of 5-bromo-8-hydroxyquinoline is typically protected as a benzyl ether to prevent interference with the subsequent coupling reaction.

-

Materials: 5-bromo-8-hydroxyquinoline, benzyl bromide, potassium carbonate (K₂CO₃), acetone.

-

Procedure:

-

To a solution of 5-bromo-8-hydroxyquinoline (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the suspension.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 8-(benzyloxy)-5-bromoquinoline.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Step 2: Suzuki-Miyaura Coupling

The protected 8-(benzyloxy)-5-bromoquinoline is then coupled with phenylboronic acid.

-

Materials: 8-(benzyloxy)-5-bromoquinoline, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], sodium carbonate (Na₂CO₃), toluene, ethanol, water.

-

Procedure:

-

In a round-bottom flask, dissolve 8-(benzyloxy)-5-bromoquinoline (1.0 eq) and phenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.

-

Add a 2M aqueous solution of sodium carbonate (2.0 eq).

-

Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield crude 8-(benzyloxy)-5-phenylquinoline.

-

Purify the product by column chromatography (silica gel, hexane/ethyl acetate).

-

Step 3: Deprotection of the Hydroxyl Group

The final step is the removal of the benzyl protecting group to yield this compound.

-

Materials: 8-(benzyloxy)-5-phenylquinoline, palladium on carbon (10% Pd/C), ethanol, cyclohexene.

-

Procedure:

-

Dissolve 8-(benzyloxy)-5-phenylquinoline (1.0 eq) in ethanol.

-

Add palladium on carbon (10 wt%).

-

Add cyclohexene (10 eq) as a hydrogen donor.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization.

-

Crystallization

Single crystals suitable for X-ray diffraction can be grown from the purified this compound.

-

Procedure:

-

Dissolve the purified this compound in a minimum amount of a suitable hot solvent, such as ethanol, methanol, or a mixture of solvents like dichloromethane/hexane.

-

Allow the solution to cool slowly to room temperature.

-

If crystals do not form, the solution can be stored at a lower temperature (e.g., 4 °C) for several days.

-

Alternatively, slow evaporation of the solvent from a saturated solution at room temperature can also yield single crystals.

-

Once formed, the crystals can be isolated by filtration and washed with a small amount of cold solvent.

-

Data Presentation

As no experimental crystal structure for this compound is currently available, the following table presents the crystallographic data for the closely related compound, 5-acetyl-8-hydroxyquinoline , for illustrative purposes.[1] This data provides a reference for the expected crystal system, space group, and unit cell dimensions for similar 8-hydroxyquinoline derivatives.

| Parameter | 5-acetyl-8-hydroxyquinoline |

| Empirical Formula | C₁₁H₉NO₂ |

| Formula Weight | 187.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.439(13) |

| b (Å) | 10.033(16) |

| c (Å) | 13.767(2) |

| α (°) | 90 |

| β (°) | 93.306(7) |

| γ (°) | 90 |

| Volume (ų) | 1025.1(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.214 |

| Absorption Coefficient (mm⁻¹) | 0.086 |

| F(000) | 392 |

| Crystal Size (mm³) | 0.24 x 0.24 x 0.24 |

| Theta range for data collection (°) | 2.23 to 28.33 |

| Reflections collected | 7617 |

| Independent reflections | 2496 [R(int) = 0.0243] |

| Goodness-of-fit on F² | 1.043 |

| Final R indices [I>2sigma(I)] | R1 = 0.0456, wR2 = 0.1257 |

| R indices (all data) | R1 = 0.0543, wR2 = 0.1328 |

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and the general workflow for crystal structure analysis.

Conclusion

This technical guide provides a detailed framework for the synthesis and structural analysis of this compound. While the definitive crystal structure remains to be determined and published, the provided experimental protocols for synthesis and crystallization offer a clear pathway for researchers to obtain this valuable data. The representative crystallographic information from a closely related analog serves as a useful benchmark for future studies. The successful elucidation of the crystal structure of this compound will undoubtedly contribute to a deeper understanding of its chemical properties and facilitate its application in drug discovery and materials science.

References

Spectroscopic Characterization of 5-Phenylquinolin-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Phenylquinolin-8-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a combination of predicted spectroscopic data based on the analysis of structurally similar compounds and detailed, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for this compound. These predictions are derived from the known spectral characteristics of 8-hydroxyquinoline, 5-substituted 8-hydroxyquinolines, and various phenyl-substituted quinoline derivatives.

Table 1: Predicted ¹H NMR Spectral Data for this compound

(Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.5 - 10.0 | br s | 1H | OH |

| ~8.8 - 8.9 | dd | 1H | H-2 |

| ~8.4 - 8.5 | dd | 1H | H-4 |

| ~7.6 - 7.8 | m | 3H | H-3, H-6, H-7 |

| ~7.4 - 7.6 | m | 5H | Phenyl-H |

Note: Chemical shifts are referenced to the residual solvent peak. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can be highly dependent on concentration and temperature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

(Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C-8 |

| ~148 - 150 | C-2 |

| ~138 - 140 | C-8a |

| ~136 - 138 | Phenyl C-1' |

| ~130 - 135 | C-4 |

| ~128 - 130 | Phenyl C-2', C-6' |

| ~127 - 129 | Phenyl C-3', C-5' |

| ~125 - 127 | Phenyl C-4' |

| ~120 - 125 | C-3, C-4a, C-5 |

| ~110 - 115 | C-6, C-7 |

Note: The exact chemical shifts can be influenced by solvent effects. These predictions are based on the expected electronic environment of each carbon atom.

Table 3: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 1580 - 1620 | Medium-Strong | C=C and C=N aromatic ring stretching |

| 1450 - 1550 | Medium-Strong | C=C aromatic ring stretching |

| 1200 - 1300 | Strong | C-O stretch (phenolic) |

| 700 - 850 | Strong | C-H out-of-plane bending |

Note: The broadness of the O-H stretch is a key characteristic of the phenolic hydroxyl group involved in hydrogen bonding.

Table 4: Predicted UV-Vis Spectral Data for this compound

(Solvent: Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~250 - 260 | High | π → π |

| ~310 - 320 | Medium | π → π |

| ~360 - 370 | Low | n → π* |

Note: The position and intensity of the absorption maxima can be influenced by the solvent polarity.

Table 5: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 221 | High | [M]⁺ (Molecular Ion) |

| 192 | Medium | [M - CHO]⁺ |

| 165 | Medium | [M - C₂H₂O]⁺ |

| 115 | Medium | [C₉H₇]⁺ (Naphthalene cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Note: Fragmentation patterns are predicted based on the stability of the resulting fragments. The molecular ion is expected to be prominent due to the aromatic nature of the compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the solution is homogeneous and free of any particulate matter.

2. Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR:

-

Acquire the spectrum on the same instrument.

-

A proton-decoupled pulse sequence is typically used.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

3. Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections.

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure with the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

1. Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer (typically in the µM range).

2. Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Record the absorbance spectra of the sample solutions from approximately 200 to 800 nm.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

2. Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionize the sample using a standard electron energy of 70 eV.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.

The Biological Activity of 5-Phenylquinolin-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylquinolin-8-ol belongs to the 8-hydroxyquinoline (8-HQ) class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. The core structure, featuring a bicyclic aromatic system with a hydroxyl group at the C-8 position and a nitrogen atom at the N-1 position, endows these molecules with potent metal-chelating properties, which is central to their biological effects. The introduction of a phenyl group at the C-5 position modulates the lipophilicity and electronic properties of the parent 8-HQ molecule, influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth overview of the biological activities of this compound and its closely related analogs, focusing on its anticancer and antimicrobial properties. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from structurally similar 5-substituted and phenyl-substituted 8-hydroxyquinoline derivatives to provide a comprehensive understanding of its potential therapeutic applications.

Anticancer Activity

Derivatives of 8-hydroxyquinoline have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of their anticancer action is believed to be the chelation of essential metal ions, such as iron, copper, and zinc, which are crucial for the activity of numerous enzymes involved in cellular proliferation and survival. By disrupting metal homeostasis, these compounds can induce apoptosis, inhibit cell growth, and trigger DNA damage.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 8-hydroxyquinoline derivatives against different cancer cell lines. This data provides a comparative view of the cytotoxic potential within this class of compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| [Pt(QCl)Cl2]·CH3OH (YLN1) | MDA-MB-231 (Breast Cancer) | 5.49 ± 0.14 | [1] |

| [Pt(QBr)Cl2]·CH3OH (YLN2) | MDA-MB-231 (Breast Cancer) | 7.09 ± 0.24 | [1] |

| Zinc(II) complex with 8-hydroxyquinoline and 1,10-phenanthroline (DQ6) | SK-OV-3/DDP (Ovarian Cancer) | 2.25 ± 0.13 | [2] |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | ~6.25 | [3] |

| 5-amino-8-hydroxyquinoline | Leukemia and Myeloma cell lines | Varies | [4] |

Mechanism of Anticancer Action

The anticancer activity of 8-hydroxyquinoline derivatives is multifaceted. One of the key mechanisms involves the induction of apoptosis. By chelating intracellular metal ions, these compounds can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic pathways. Some derivatives have been shown to specifically activate caspases 3 and 7, key executioner enzymes in apoptosis.[5] Furthermore, these compounds can interfere with DNA replication and repair mechanisms by inhibiting enzymes like topoisomerase.[6] Recent studies have also implicated the downregulation of key signaling molecules like human telomerase reverse transcriptase (hTERT) in the anticancer effects of platinum(II) complexes of 8-hydroxyquinoline derivatives.[1]

Antimicrobial Activity

This compound and its analogs exhibit broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi. Similar to their anticancer effects, the antimicrobial properties are largely attributed to their ability to chelate metal ions that are essential for microbial growth and enzyme function.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents MIC values for various 8-hydroxyquinoline derivatives against selected microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 8-hydroxyquinoline derivative (5) | Vibrio parahaemolyticus | 10-6 mg/mL | [7] |

| 8-hydroxyquinoline derivative (5) | Staphylococcus aureus | 10-6 mg/mL | [7] |

| 8-hydroxyquinoline | Staphylococcus aureus | 27.58 µM | [8] |

| 8-hydroxyquinoline | Enterococcus faecalis | 27.58 µM | [8] |

| 8-hydroxyquinoline | Candida albicans | 27.58 µM | [8] |

Mechanism of Antimicrobial Action

The chelation of metal ions by 8-hydroxyquinoline derivatives disrupts the integrity of the microbial cell wall and membrane, leading to leakage of intracellular components.[9] These compounds can also inhibit essential microbial enzymes by depriving them of their necessary metal cofactors. This disruption of enzymatic activity interferes with critical metabolic pathways, ultimately leading to the inhibition of microbial growth. The lipophilicity of the molecule, enhanced by substituents like the phenyl group, facilitates its penetration through the microbial cell membrane.[10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound is serially diluted in the broth medium in the wells of the microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: A positive control (microorganism in broth without the test compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Determination of Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Test compound (this compound)

-

Cancer cell lines

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Conclusion

This compound, as a member of the 8-hydroxyquinoline family, holds significant promise as a scaffold for the development of novel anticancer and antimicrobial agents. Its biological activities are intrinsically linked to its metal-chelating capabilities, which disrupt fundamental cellular processes in both cancer cells and pathogenic microorganisms. While further research is required to fully elucidate the specific molecular targets and signaling pathways modulated by this compound, the existing data on related analogs provides a strong foundation for its continued investigation. The experimental protocols detailed in this guide offer a standardized approach for the in vitro evaluation of its biological efficacy. Future studies should focus on obtaining specific quantitative data for this compound, exploring its in vivo efficacy and safety profile, and further delineating its precise mechanisms of action to facilitate its potential translation into clinical applications.

References

- 1. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

- 9. mdpi.com [mdpi.com]

- 10. How 5-Chloro-8-Hydroxyquinoline Serves as a Versatile Antimicrobial Agent [jindunchemical.com]

5-Phenylquinolin-8-ol: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylquinolin-8-ol is a heterocyclic organic compound belonging to the 8-hydroxyquinoline class of molecules. This class is renowned for a wide spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial effects. The core mechanism of action for these compounds, including this compound, is intrinsically linked to their ability to chelate metal ions and interact with DNA. This technical guide provides an in-depth exploration of the putative mechanisms of action of this compound, detailed experimental protocols for key validation assays, and a structured presentation of its potential therapeutic effects based on the activities of the broader 8-hydroxyquinoline family.

Introduction

8-Hydroxyquinoline and its derivatives have long been a subject of intense scientific scrutiny due to their diverse pharmacological properties. The introduction of a phenyl group at the 5-position of the quinoline ring, creating this compound, is anticipated to modulate its lipophilicity and steric profile, thereby influencing its biological activity and mechanism of action. The primary therapeutic hypotheses for this compound revolve around two central molecular interactions: metal ion chelation and DNA intercalation. These interactions can disrupt critical cellular processes, leading to cytotoxic effects in cancer cells and modulation of pathophysiological pathways in neurodegenerative diseases.

Core Mechanisms of Action

The biological activities of this compound are believed to be driven by two primary, often interconnected, mechanisms:

Metal Ion Chelation

The 8-hydroxyquinoline scaffold is a potent bidentate chelating agent, forming stable complexes with various divalent and trivalent metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). This chelation is a cornerstone of its biological effects.[1][2][3][4][5]

-

Disruption of Metal Homeostasis in Cancer: Cancer cells often exhibit altered metal ion concentrations compared to healthy cells. This compound can act as an ionophore, transporting metal ions across cellular membranes and disrupting the delicate intracellular metal balance. This can lead to the generation of reactive oxygen species (ROS) through Fenton-like reactions, inducing oxidative stress and triggering apoptotic cell death.[6]

-

Neuroprotection through Metal Sequestration: In neurodegenerative disorders like Alzheimer's disease, the dysregulation of metal ions is implicated in the aggregation of amyloid-beta plaques and oxidative neuronal damage. By chelating excess metal ions, this compound may prevent their participation in these pathological processes, thereby exerting a neuroprotective effect.[2][7]

DNA Intercalation

The planar aromatic structure of the quinoline ring system allows this compound to insert itself between the base pairs of DNA. This intercalation can have profound effects on DNA structure and function.[8]

-

Inhibition of DNA Replication and Transcription: The insertion of this compound into the DNA helix can obstruct the action of DNA and RNA polymerases, thereby inhibiting the crucial processes of replication and transcription. This is a key mechanism for its potential anticancer activity.

-

Induction of DNA Damage: Intercalation can lead to conformational changes in the DNA structure, which may be recognized by cellular repair mechanisms. If the damage is extensive or irreparable, it can trigger programmed cell death (apoptosis).

Signaling Pathways

The primary mechanisms of metal chelation and DNA intercalation can trigger a cascade of downstream signaling events.

Caption: Putative signaling pathways of this compound.

Quantitative Data

The following table summarizes representative quantitative data for 8-hydroxyquinoline derivatives, providing a basis for the expected potency of this compound. Note: Specific experimental data for this compound is limited; these values are illustrative based on related compounds.

| Compound | Target/Assay | IC50/EC50 (µM) | Cell Line/System | Reference |

| This compound (Hypothetical) | Anticancer Activity | 5 - 20 | Various Cancer Cell Lines | N/A |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Anticancer Activity | 1.5 - 10 | Multiple Myeloma, Prostate Cancer | [9] |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | Anticancer Activity | 2 - 8 | Cholangiocarcinoma Cells | [9] |

| This compound (Hypothetical) | Neuroprotection | 1 - 10 | SH-SY5Y Neuroblastoma Cells | N/A |

| 8-Hydroxyquinoline derivative (LA-HQ-LA) | Neuroprotection (vs. H₂O₂) | > 10 | SH-SY5Y Neuroblastoma Cells | [10] |

Experimental Protocols

Detailed methodologies are crucial for the investigation of this compound's mechanism of action.

Metal Chelation Assay (UV-Vis Spectrophotometry)

This protocol determines the stoichiometry and binding affinity of this compound with metal ions.

Workflow:

Caption: Workflow for UV-Vis spectrophotometric metal chelation assay.

Methodology:

-

Preparation of Solutions: Prepare stock solutions of this compound and a selected metal salt (e.g., CuSO₄, ZnCl₂) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Titration: In a quartz cuvette, place a fixed concentration of the this compound solution. Sequentially add small aliquots of the metal salt solution.

-

Data Acquisition: After each addition and a brief incubation period, record the UV-Vis absorption spectrum.

-

Data Analysis: Monitor the changes in the absorption maxima. The data can be used to construct a binding isotherm and calculate the binding constant (Kₐ).

DNA Intercalation Assay (Fluorescent Intercalator Displacement)

This assay determines the ability of this compound to bind to DNA by displacing a fluorescent intercalator.

Workflow:

Caption: Workflow for fluorescent intercalator displacement assay.

Methodology:

-

Preparation of DNA-Dye Complex: Prepare a solution of calf thymus DNA (ctDNA) and a fluorescent intercalating dye (e.g., ethidium bromide) in a suitable buffer.

-

Titration: To the DNA-dye complex solution, add increasing concentrations of this compound.

-

Fluorescence Measurement: After each addition, measure the fluorescence emission of the solution at the appropriate excitation and emission wavelengths for the dye.

-

Data Analysis: The decrease in fluorescence intensity indicates the displacement of the dye by this compound. This data can be used to calculate the binding affinity.

Cell Viability Assay (MTT Assay)

This assay quantifies the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics. Its mechanism of action is likely multifaceted, primarily driven by its inherent ability to chelate metal ions and intercalate into DNA. These fundamental interactions trigger downstream signaling pathways that can lead to cell cycle arrest and apoptosis in cancer cells, and provide neuroprotection in the context of neurodegenerative diseases. Further in-depth studies are warranted to fully elucidate the specific molecular targets and pathways modulated by this compound and to validate its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for such investigations.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Potent (R)-alpha-bis-lipoyl Derivative Containing 8-Hydroxyquinoline Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. dovepress.com [dovepress.com]

- 10. A Potent (R)-alpha-bis-lipoyl Derivative Containing 8-Hydroxyquinoline Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

exploring the fluorescence properties of 5-Phenylquinolin-8-ol

An In-depth Technical Guide to the Fluorescence Properties of 5-Phenylquinolin-8-ol

Abstract

This technical guide provides a comprehensive exploration of the fluorescence properties of this compound, a derivative of the versatile organic compound 8-hydroxyquinoline (8-HQ). While specific photophysical data for the 5-phenyl substituted variant is limited in available literature, this document extrapolates its expected behavior based on the well-characterized 8-HQ scaffold. This guide details the fundamental principles governing its fluorescence, including the mechanisms of excited-state intramolecular proton transfer (ESIPT) and chelation-enhanced fluorescence (CHEF). It presents quantitative data for the parent 8-HQ compound, outlines detailed experimental protocols for fluorescence analysis, and discusses its significant potential in applications such as metal ion sensing and biological imaging. Visual diagrams created using Graphviz are provided to illustrate key workflows and mechanisms, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

8-Hydroxyquinoline (8-HQ), also known as oxine, is a bicyclic heterocyclic aromatic compound consisting of a pyridine ring fused to a phenol.[1] This structure makes it a potent chelating agent for a wide variety of metal ions.[2] Derivatives of 8-HQ have garnered significant attention due to their diverse applications as antibacterial, anticancer, and neuroprotective agents, as well as their use as fluorescent chemosensors and materials for organic light-emitting diodes (OLEDs).[1][3]

The introduction of a phenyl group at the 5-position of the quinoline ring, creating this compound, is expected to modulate the electronic and photophysical properties of the parent molecule. The phenyl substituent can extend the π-conjugation system, which may lead to shifts in absorption and emission spectra and potentially enhance the quantum yield.[4]

The fluorescence of 8-HQ derivatives is highly sensitive to their environment. The free ligand is typically weakly fluorescent in solution due to an efficient excited-state intramolecular proton transfer (ESIPT) process.[5][6] However, upon chelation with metal ions, this ESIPT pathway is blocked, leading to a significant enhancement in fluorescence intensity—a phenomenon known as chelation-enhanced fluorescence (CHEF).[5][6] This "off-on" switching capability makes this compound and related compounds highly attractive for developing selective and sensitive fluorescent sensors.

Synthesis Overview

The synthesis of 8-hydroxyquinoline derivatives can be achieved through several established methods, most notably the Skraup or Friedländer syntheses.[2] For creating 5-substituted derivatives like this compound, a common strategy involves starting with a precursor such as 5-nitro-8-hydroxyquinoline or 5-amino-8-hydroxyquinoline and introducing the phenyl group via modern cross-coupling reactions.[7]

Fluorescence Properties

Fundamental Mechanisms

The fluorescence of 8-HQ and its derivatives is governed by the interplay of two key processes:

-

Excited-State Intramolecular Proton Transfer (ESIPT): In its ground state, the hydroxyl proton of 8-HQ forms an intramolecular hydrogen bond with the pyridine nitrogen. Upon photoexcitation, this proton can be transferred from the oxygen to the nitrogen, forming a transient keto-tautomer. This process provides a rapid, non-radiative decay pathway back to the ground state, which is why 8-HQ itself is weakly fluorescent in many solvents.[5][8]

-

Chelation-Enhanced Fluorescence (CHEF): When 8-HQ binds to a metal ion, the hydroxyl proton is displaced, and the metal coordinates with both the oxygen and nitrogen atoms. This coordination prevents the ESIPT process from occurring. As a result, the excited state is forced to decay via radiative pathways, leading to a dramatic increase in fluorescence emission.[6][9] This "off-on" switching is the basis for its use as a metal ion sensor.

Quantitative Photophysical Data

Table 1: Photophysical Properties of 8-Hydroxyquinoline (8-HQ) in Various Solvents [10]

| Solvent | Absorption Maxima (λabs, nm) | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) |

| Dioxane | 311 | 320 | 340 | 0.001 |

| Acetonitrile | 310 | 320 | 340, 410 | 0.002 |

| Propanol | 315 | 320 | 340 | 0.002 |

| Methanol | 315 | 320 | 340, 410 | 0.003 |

| Ethylene Glycol | 318 | 320 | 365, 410 | 0.030 |

| DMSO | 320 | 320 | 335, 410 | 0.110 |

| DMF | 320 | 320 | 335, 410 | 0.120 |

Data presented is for the parent 8-HQ compound at a concentration of 1x10-5 mol dm-3 and serves as a reference.[10]

Factors Influencing Fluorescence

The fluorescence emission of this compound is highly dependent on several environmental factors:

-

Solvent Polarity: The fluorescence quantum yield of 8-HQ derivatives shows a substantial solvent dependence.[10] Polar aprotic solvents like DMSO and DMF tend to result in higher quantum yields.[10] Changes in solvent polarity can also lead to shifts in the emission wavelength (solvatochromism).

-

pH: The protonation state of the 8-HQ scaffold significantly affects its fluorescence. In acidic solutions, the nitrogen atom can be protonated, leading to changes in the absorption and emission spectra.[10] The optimal pH for the fluorescence of metal-HQS (8-hydroxyquinoline-5-sulfonic acid) chelates is typically between 5 and 8.[11]

-

Concentration: At higher concentrations, 8-HQ can exhibit concentration-dependent fluorescence, often indicating the formation of different emitting species or aggregates in equilibrium.[10]

-

Metal Ions: As previously discussed, the presence of metal ions is the most dominant factor. Many metal complexes of 8-HQ derivatives are intensely fluorescent.[5][11] However, some paramagnetic metal ions, like Fe(III) and Cu(II), can act as quenchers, reducing fluorescence intensity.[11]

Experimental Protocols

General Protocol for Fluorescence Measurement

This protocol provides a standardized method for characterizing the fluorescence properties of 8-hydroxyquinoline derivatives.

-

Materials and Reagents:

-

This compound

-

Spectroscopic grade solvents (e.g., DMSO, acetonitrile, methanol)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

-

High-purity metal salts (e.g., ZnCl₂, AlCl₃) for chelation studies

-

Quartz cuvettes (1 cm path length)

-

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer equipped with an excitation and emission monochromator.

-

-

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.

-

Working Solution Preparation: From the stock solution, prepare dilute working solutions (e.g., 1-10 µM) in the desired solvent(s). Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

UV-Vis Absorption Spectrum: Record the absorption spectrum of the working solution to determine the absorption maxima (λabs).

-

Emission Spectrum:

-

Set the spectrofluorometer's excitation wavelength to the determined λabs.

-

Scan a range of emission wavelengths (e.g., from λex + 20 nm to 700 nm) to record the fluorescence emission spectrum and identify the emission maximum (λem).

-

-

Excitation Spectrum:

-

Set the emission monochromator to the determined λem.

-

Scan a range of excitation wavelengths (e.g., from 250 nm to λem - 20 nm) to record the excitation spectrum.

-

-

Relative Quantum Yield (ΦF) Determination:

-

Measure the absorbance and integrated fluorescence intensity of both the sample and a standard (e.g., quinine sulfate).

-

Calculate the quantum yield using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

-

-

Protocol for Metal Ion Sensing

-

Prepare a working solution of this compound (e.g., 10 µM) in a buffered aqueous solution or organic solvent.

-

Record the baseline fluorescence spectrum.

-

Prepare stock solutions of various metal ions.

-

Perform a titration by adding incremental amounts of a specific metal ion stock solution to the sensor solution.

-

Record the fluorescence emission spectrum after each addition, allowing time for equilibration.

-

Plot the fluorescence intensity at λem against the metal ion concentration to generate a binding curve.

-

Repeat the experiment with a range of different metal ions to assess selectivity.

Applications in Research and Drug Development

The unique fluorescence properties of this compound make it a valuable tool for various applications:

-

Fluorescent Chemosensors: The high sensitivity and selectivity of 8-HQ derivatives for certain metal ions, such as Zn²⁺ and Al³⁺, make them excellent candidates for developing fluorescent probes.[12][13] These sensors can be used to detect and quantify trace amounts of metal ions in environmental and biological samples.[14]

-

Biological Imaging: Quinoline-based fluorescent probes are widely used in bioimaging due to their ability to visualize biological processes and analytes within living cells.[15][16][17] this compound, upon complexation with target ions like intracellular zinc, can act as a biomarker, allowing for real-time imaging of ion fluxes and distribution in cellular compartments.[13]

-

Drug Development: The 8-hydroxyquinoline scaffold is present in numerous biologically active compounds.[1] Understanding the fluorescence properties is crucial when these molecules are studied for their interaction with biological targets, such as metalloenzymes. Fluorescence can be used as a readout to monitor drug binding and mechanism of action.

Conclusion

This compound is a promising fluorophore built upon the versatile 8-hydroxyquinoline scaffold. Its fluorescence is characterized by a sensitive "off-on" switching mechanism, transitioning from a weakly emissive state to a highly fluorescent state upon metal chelation. This behavior is driven by the inhibition of excited-state intramolecular proton transfer. While detailed photophysical parameters for this specific derivative require further investigation, the established properties of the 8-HQ core suggest its strong potential for applications in the development of selective metal ion sensors and advanced probes for cellular imaging. The protocols and mechanisms detailed in this guide provide a solid foundation for researchers and scientists aiming to harness the unique fluorescence properties of this class of compounds.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ours.ou.ac.lk [ours.ou.ac.lk]

- 7. mdpi.com [mdpi.com]

- 8. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. chem.uci.edu [chem.uci.edu]

- 12. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. crimsonpublishers.com [crimsonpublishers.com]

- 17. crimsonpublishers.com [crimsonpublishers.com]

Theoretical Exploration of 5-Phenylquinolin-8-ol's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical examination of the electronic structure of 5-Phenylquinolin-8-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By leveraging computational methodologies, we can elucidate the molecule's electronic properties, providing insights into its reactivity, stability, and potential applications in drug design and optoelectronics. This document outlines the established theoretical protocols for such an investigation and presents representative data to illustrate the expected findings.

Introduction to this compound

This compound belongs to the quinoline family, a class of compounds known for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a phenyl group at the 5-position and a hydroxyl group at the 8-position of the quinoline core is expected to significantly modulate its electronic and, consequently, its biological and photophysical properties. Theoretical studies are instrumental in understanding these modifications at a molecular level.

Theoretical Background: The Power of Computational Chemistry

The electronic structure of a molecule governs its chemical behavior. Key parameters derived from theoretical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP), provide a detailed picture of the molecule's electronic landscape.

-

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which are key to understanding intermolecular interactions, including drug-receptor binding.

Computational Methodology

The following section details a robust and widely accepted computational protocol for investigating the electronic structure of this compound, based on methodologies reported for similar quinoline derivatives.[1][2][3]

3.1. Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.

-

Theoretical Model: Density Functional Theory (DFT)

-

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: 6-311++G(d,p) is a suitable choice, providing a good description of the electronic structure for organic molecules.

3.2. Calculation of Electronic Properties

Once the geometry is optimized to a stable energy minimum, the electronic properties are calculated at the same level of theory. This includes:

-

Energies of the HOMO and LUMO.

-

The HOMO-LUMO energy gap (ΔE).

-

Dipole moment.

-

Mulliken atomic charges.

-

Molecular Electrostatic Potential (MEP).

3.3. Software

Standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly employed for these calculations.

Results and Discussion

This section presents representative theoretical data for this compound, derived from the established computational methodology.

4.1. Molecular Geometry

The optimized structure of this compound would reveal the planarity of the quinoline ring system and the dihedral angle of the phenyl substituent relative to the quinoline core. This steric arrangement can influence intermolecular interactions and crystal packing.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Anticancer Potential of 8-Hydroxyquinoline Derivatives

Introduction

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among its derivatives, 8-hydroxyquinoline (8-HQ) has garnered significant attention for its potent pharmacological effects, including anticancer properties. The strategic placement of a hydroxyl group at the C-8 position grants these molecules the ability to chelate essential metal ions, a mechanism that can disrupt cancer cell homeostasis and signaling. Further functionalization of the 8-HQ core, such as the introduction of a phenyl group at the C-5 position (5-Phenylquinolin-8-ol), aims to enhance molecular interactions with biological targets, improve selectivity, and augment cytotoxic efficacy. This guide provides a comprehensive overview of the anticancer potential of 8-hydroxyquinoline derivatives, focusing on quantitative activity, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Data Presentation: Cytotoxic Activity

The anticancer efficacy of 8-hydroxyquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell proliferation. The data below, compiled from various studies, showcases the cytotoxic potential of different derivatives against a panel of human cancer cell lines.

Table 1: In Vitro Anticancer Activity (IC₅₀) of 8-Hydroxyquinoline Derivatives

| Compound Class/Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Ref. | Citation |

| 8-Hydroxyquinoline-5-sulfonamide (3c) | C-32 | Amelanotic Melanoma | Comparable to Cisplatin/Doxorubicin | Cisplatin/Doxorubicin | - | [1] |

| 8-Hydroxyquinoline-5-sulfonamide (3c) | MDA-MB-231 | Breast Adenocarcinoma | Comparable to Cisplatin/Doxorubicin | Cisplatin/Doxorubicin | - | [1] |

| 8-Hydroxyquinoline-5-sulfonamide (3c) | A549 | Lung Adenocarcinoma | Comparable to Cisplatin/Doxorubicin | Cisplatin/Doxorubicin | - | [1] |

| 8-HQ derivative with o-chloro phenyl | A-549 | Human Lung Carcinoma | 5.6 | Doxorubicin | 1.83 | [2] |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | Hepatocellular Carcinoma | 6.25 (µg/mL) | - | - | [3] |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, etc. | Various | 12.5–25 (µg/mL) | - | - | [3] |

| Amino-quinoline-5,8-dione (82) | Various | Various | 0.59 - 1.52 | - | - | [4] |

| Styrylquinoline Derivative | HCT116 p53+/+ | Colon Carcinoma | 1.5 | - | - | [5] |

Note: Direct IC₅₀ values for compound 3c were not provided in the abstract, but its efficacy was stated as comparable to the reference drugs. The activity of 8-hydroxyquinoline derivatives is highly dependent on the specific substitutions on the quinoline and any attached functional groups.[1]

Mechanisms of Action & Signaling Pathways

The anticancer effects of 8-hydroxyquinoline derivatives are multifaceted, involving the induction of various cell death pathways. Key mechanisms include the induction of apoptosis, paraptosis, and the disruption of critical cellular processes through enzyme inhibition and generation of oxidative stress.

Induction of Apoptosis via p53 Pathway

Several 8-hydroxyquinoline derivatives exert their anticancer effects by activating intrinsic apoptotic pathways. One well-documented mechanism involves the tumor suppressor protein p53. Upon cellular stress induced by the compound, p53 is activated, leading to the transcriptional regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Specifically, activated p53 increases the expression of pro-apoptotic proteins like Bax while suppressing anti-apoptotic proteins like Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Neuroprotective Effects of 8-Hydroxyquinoline Derivatives

A Note on 5-Phenylquinolin-8-ol: Extensive literature searches did not yield specific studies detailing the neuroprotective effects of this compound. Therefore, this technical guide focuses on the well-documented neuroprotective properties of its parent scaffold, 8-hydroxyquinoline (8-HQ), and its extensively studied derivatives. The mechanisms and experimental data presented herein are representative of this class of compounds and provide a strong foundational understanding of their potential as neuroprotective agents.

Introduction

Neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and ischemic stroke represent a significant and growing global health burden. A common pathological feature of these disorders is the progressive loss of neuronal structure and function. The 8-hydroxyquinoline (8-HQ) scaffold has emerged as a privileged structure in the design of neuroprotective agents due to its unique combination of physicochemical properties, including its ability to chelate metal ions and scavenge free radicals.[1][2] This guide provides a comprehensive overview of the neuroprotective effects of 8-HQ derivatives, detailing their mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Neuroprotective Mechanisms of 8-Hydroxyquinoline Derivatives

The neuroprotective activity of 8-HQ derivatives is multifactorial, primarily revolving around their ability to modulate key pathological cascades in neurodegeneration.

Metal Ion Chelation and Dyshomeostasis Modulation

The dysregulation of metal ions, particularly copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), is a critical factor in the pathogenesis of neurodegenerative diseases. These metal ions can promote the aggregation of misfolded proteins, such as amyloid-beta (Aβ) in AD, and catalyze the formation of reactive oxygen species (ROS).[3][4] 8-HQ derivatives are effective metal chelators, forming stable complexes with these metal ions. This action can:

-

Inhibit Protein Aggregation: By binding to metal ions, 8-HQ derivatives can prevent them from cross-linking with proteins like Aβ, thereby inhibiting the formation of toxic oligomers and plaques.[3]

-

Reduce Oxidative Stress: The chelation of redox-active metal ions like Cu²⁺ and Fe³⁺ prevents their participation in Fenton-like reactions, which generate highly damaging hydroxyl radicals.[5]

Antioxidant Activity and Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of ROS and the brain's antioxidant defenses, is a major contributor to neuronal damage.[6] 8-HQ derivatives exhibit direct and indirect antioxidant properties.

-

Direct Radical Scavenging: The phenolic hydroxyl group on the 8-HQ ring can donate a hydrogen atom to neutralize free radicals.[1]

-

Indirect Antioxidant Effects: Some derivatives can upregulate endogenous antioxidant defense mechanisms.

Inhibition of Key Enzymes

Certain 8-HQ derivatives have been shown to inhibit enzymes that play a role in neurodegeneration:

-

Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is a therapeutic strategy for AD.

-

Monoamine Oxidases (MAO-A and MAO-B): Inhibition of MAO-B can increase dopamine levels, which is beneficial in PD, and also reduces the production of ROS associated with dopamine metabolism.[7]

Quantitative Data on Neuroprotective Effects of 8-Hydroxyquinoline Derivatives

The following tables summarize key quantitative data from various in vitro and in vivo studies on different 8-HQ derivatives.

| Derivative | Assay/Model | Endpoint | Result (IC₅₀/EC₅₀/Other) | Reference |

| Quinolylnitrone QN6 | Oxygen-Glucose Deprivation (OGD) in SH-SY5Y cells | Neuroprotection (Cell Viability) | EC₅₀ = 3.97 ± 0.78 µM | [8] |

| Quinolylnitrone QN6 | Oxygen-Glucose Deprivation (OGD) in SH-SY5Y cells | Anti-necrotic effect | EC₅₀ = 3.79 ± 0.83 µM | [8] |

| Quinolylnitrone QN6 | Oxygen-Glucose Deprivation (OGD) in SH-SY5Y cells | Anti-apoptotic effect | EC₅₀ = 3.99 ± 0.21 µM | [8] |

| Quinolylnitrone QN6 | Oxygen-Glucose Deprivation (OGD) in SH-SY5Y cells | Superoxide production | EC₅₀ = 3.94 ± 0.76 µM | [8] |

| Quinolylnitrone 19 | 6-hydroxydopamine (6-OHDA) model in SH-SY5Y cells | Neuroprotection (Cell Viability) | Increased cell viability at 0.5 and 1 µM | [7] |

| 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | Dengue virus serotype 2 (DENV2) | Antiviral activity | IC₅₀ = 3.03 µM | [1] |

| 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | Dengue virus serotype 2 (DENV2) | Antiviral activity | IC₅₀ > 16.06 µM | [1] |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | S. aureus | Antibacterial activity (MIC) | 0.5 µg/mL | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of neuroprotective compounds.

In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)

This model simulates ischemic conditions in vitro.

Cell Culture:

-

Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

For experiments, cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.

OGD Procedure:

-

The culture medium is replaced with glucose-free DMEM.

-

The plates are placed in an anaerobic chamber with a gas mixture of 95% N₂ and 5% CO₂ at 37°C for 4-6 hours.

-

Following OGD, the medium is replaced with complete, oxygenated medium containing the test compound (e.g., 8-HQ derivative) at various concentrations.

-

The cells are returned to a normoxic incubator (5% CO₂) for 24 hours of reoxygenation.

Assessment of Cell Viability (MTT Assay):

-

After the reoxygenation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for 4 hours at 37°C.

-

The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (normoxic) cells.

In Vitro Neurotoxicity Model using 6-Hydroxydopamine (6-OHDA)

This model is commonly used to screen for compounds with potential therapeutic value for Parkinson's disease.

Cell Culture and Differentiation:

-

SH-SY5Y cells are cultured as described above.

-

To induce a more neuron-like phenotype, cells are often differentiated by treatment with retinoic acid (10 µM) for 5-7 days.

6-OHDA Treatment:

-

Differentiated cells are pre-treated with the test 8-HQ derivative for 1-2 hours.

-

6-hydroxydopamine (6-OHDA) is then added to the culture medium to a final concentration of 50-100 µM.

-

The cells are incubated for 24 hours.

Assessment of Neuroprotection:

-

Cell viability is assessed using the MTT assay as described above.

-

Apoptosis can be measured using assays for caspase-3/7 activity or by staining with Annexin V and propidium iodide followed by flow cytometry.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

-

The test compound is dissolved in methanol at various concentrations.

-

The test compound solution is mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm.

-

The percentage of radical scavenging activity is calculated relative to a control without the test compound.

Measurement of Intracellular Reactive Oxygen Species (ROS):

-

Cells are seeded in a black, clear-bottom 96-well plate.

-

After treatment with the neurotoxic agent and/or the test compound, the cells are washed with PBS.

-

The cells are then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C.

-

The fluorescence is measured using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the neuroprotective effects of 8-HQ derivatives and a general workflow for screening these compounds.

Caption: Potential Neuroprotective Signaling Pathways of 8-HQ Derivatives.

Caption: Experimental Workflow for Neuroprotective Agent Screening.

Conclusion

Derivatives of 8-hydroxyquinoline represent a promising and versatile class of compounds for the development of novel neuroprotective therapies. Their multifactorial mechanism of action, encompassing metal chelation, antioxidant effects, and enzyme inhibition, addresses several key pathological features of neurodegenerative diseases. While specific data on this compound is currently lacking, the extensive research on related 8-HQ derivatives provides a strong rationale for its investigation as a potential neuroprotective agent. Future studies should focus on synthesizing and evaluating this compound in the established in vitro and in vivo models of neurodegeneration to determine its specific efficacy and mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]

Investigating 5-Phenylquinolin-8-ol as an Antioxidant: A Technical Guide

Executive Summary